molecular formula C18H16O2 B1652620 2,3,6,7-Tetramethylanthracene-9,10-dione CAS No. 15247-68-4

2,3,6,7-Tetramethylanthracene-9,10-dione

Cat. No.: B1652620
CAS No.: 15247-68-4
M. Wt: 264.3 g/mol
InChI Key: LNJCOQUDICPRSI-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethylanthracene-9,10-dione (CAS 15247-68-4), with the molecular formula C18H16O2 and a molecular weight of 264.318 g/mol, is a tetramethyl-substituted anthraquinone derivative of significant interest in advanced material science . This compound serves as a crucial synthetic intermediate for the development of high-performance polymers. Recent patent research demonstrates its application as a key precursor in the synthesis of novel dianhydride compounds featuring rigid alicyclic and fluorine-containing groups . These polymers are engineered to exhibit exceptional properties, including a high glass-transition temperature, superior thermal stability, reduced linear thermal expansion coefficient, and low dielectric constant, making them suitable for cutting-edge electronic and optical applications . The synthetic utility of this diketone is highlighted by its role in nucleophilic addition reactions, which allow for functionalization at the 9 and 10 positions, enabling the construction of complex molecular architectures . Synonyms for this compound include 2,3,6,7-Tetramethylanthraquinone and 2,3,6,7-Tetramethyl-9,10-anthrachinon . This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

15247-68-4

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

2,3,6,7-tetramethylanthracene-9,10-dione

InChI

InChI=1S/C18H16O2/c1-9-5-13-14(6-10(9)2)18(20)16-8-12(4)11(3)7-15(16)17(13)19/h5-8H,1-4H3

InChI Key

LNJCOQUDICPRSI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)C(=O)C3=C(C2=O)C=C(C(=C3)C)C

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C3=C(C2=O)C=C(C(=C3)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Structural Modifications and Substituent Effects

2,3,6,7-Tetramethoxy-9,10-anthraquinone
  • Structure : Methoxy (-OCH₃) groups replace methyl (-CH₃) groups at positions 2,3,6,5.
  • Properties : Methoxy substituents enhance solubility in polar solvents due to their electron-donating nature. Crystal structure studies reveal that alkoxy groups induce distinct packing modes, influencing solid-state optical properties (e.g., fluorescence, absorbance) compared to methylated analogs .
  • Applications : Primarily used in dye industries and photophysical studies due to tunable electronic transitions .
9,10-Diethyl-9,10-ethenoanthracene-2,3,6,7-tetraone
  • Structure: An etheno bridge (-CH₂-CH₂-) connects the 9,10 positions, with tetraketone groups at 2,3,6,6.
  • Properties: The etheno bridge increases molecular rigidity, favoring π-π stacking for charge transport. This polyketone derivative serves as a building block for azaacenes, which exhibit promising photoelectrical properties (e.g., broad absorption spectra) .
  • Applications : Used in organic semiconductors and photovoltaic materials .
2,3,6,7-Tetrabromoanthracene
  • Structure : Bromine atoms replace methyl groups.
  • Properties : Bromine’s larger atomic radius and electron-withdrawing nature reduce solubility but enhance reactivity in cross-coupling reactions. Synthesis is challenging due to steric hindrance, unlike the more straightforward methylation routes for the dione derivative .
  • Applications : Intermediate in synthesizing luminescent materials and electrophosphorescent devices .

Positional Isomerism and Molecular Packing

  • 9,10-Disubstituted Anthracenes (e.g., 9,10-diphenylanthracene):
    • Substituents at the 9,10 positions promote lamellar stacking, enhancing charge carrier mobility in organic thin-film transistors (OTFTs). In contrast, 2,3,6,7-tetramethylanthracene-9,10-dione’s peripheral methyl groups induce steric hindrance, favoring herringbone packing, which may limit charge transport efficiency .
    • Key Data : 9,10-diphenylanthracene achieves hole mobilities of ~1.2 cm²/V·s in OTFTs, while methylated analogs are less studied .

Functional Group Comparisons

Carboxylic Acid Derivatives (e.g., 9,10-Dihydro-9,10-benzenoanthracene-2,3,6,7-tetracarboxylic acid):
  • Properties : Carboxylic acid groups enable hydrogen bonding, improving crystallinity and thermal stability (decomposition >300°C). The dione’s ketone groups rely on dipole interactions, resulting in lower melting points (~230°C) .
  • Applications : Used in microporous polymers for catalysis and gas separation .
Hydroxy and Methoxy Derivatives (e.g., 2,3,6,7-Tetrahydroxyanthracene-9,10-dione):
  • Properties : Hydroxy groups increase polarity and antioxidant activity but reduce thermal stability. Methoxy derivatives balance solubility and stability, making them suitable for biomedical applications .

Data Tables

Table 1: Physical and Thermal Properties

Compound Melting Point (°C) Solubility Key Application
This compound 230–232 Low (THF, DCM) Polyimide synthesis
2,3,6,7-Tetramethoxy-9,10-anthraquinone >250 Moderate (DMF) Dyes, photophysics
9,10-Diphenylanthracene 280–285 Low (toluene) OTFTs
2,3,6,7-Tetrabromoanthracene 300–310 Insoluble Luminescent materials

Table 2: Spectroscopic Data (¹H NMR, δ ppm)

Compound Key Peaks
This compound 7.67 (s, 4H), 2.38 (d, 12H)
2,3,6,7-Tetramethoxy-9,10-anthraquinone 3.90–4.10 (s, 12H, OCH₃)
9,10-Diethyl-9,10-ethenoanthracene-2,3,6,7-tetraone 2.50–2.70 (q, 4H, CH₂)

Preparation Methods

Precursor Synthesis: 2,3,6,7-Tetramethylanthracene

Catalytic Alkylation of o-Xylene

The most efficient route to 2,3,6,7-tetramethylanthracene involves the Friedel-Crafts alkylation of o-xylene using dimethoxymethane as a methylating agent under iron(III) chloride catalysis. Key steps include:

  • Reagent Preparation : Anhydrous o-xylene and dimethoxymethane are mixed in a 1:3 molar ratio.
  • Catalytic Reaction : Iron(III) chloride (1–2 equivalents) is added, and the mixture is stirred at 75°C for 3–4 hours.
  • Workup : Post-reaction cooling, dilute sulfuric acid and xylene are added to quench the catalyst, followed by Soxhlet purification to isolate the product as white needles.

Advantages :

  • Yield : 81.2% purity (99.8% by NMR).
  • Sustainability : Avoids chlorine-containing reagents, reducing environmental hazards.
Table 1: Comparative Analysis of Precursor Synthesis Methods
Parameter Traditional Method (AlCl₃) Improved Method (FeCl₃)
Catalyst Aluminum trichloride Iron(III) chloride
Reaction Time 4 hours 3–4 hours
Yield 20% 81.2%
Chlorinated Byproducts Yes No
Purity 299°C (mp) 299°C (mp), 99.8%

Oxidation to 2,3,6,7-Tetramethylanthracene-9,10-dione

Oxidative Pathways

The 9,10-dione functionality is introduced via oxidation of the central anthracene ring. Common methods include:

Chromium-Based Oxidation
  • Reagents : Potassium dichromate (K₂Cr₂O₇) in sulfuric acid.
  • Conditions : Reflux at 120°C for 6–8 hours.
  • Outcome : Moderate yields (50–60%), but generates toxic chromium waste.
Nitric Acid Oxidation
  • Reagents : Concentrated nitric acid (HNO₃).
  • Conditions : 80°C for 4 hours.
  • Outcome : Higher yields (70–75%) but risks over-oxidation of methyl groups.
Metal-Free Oxidation
  • Reagents : Hydrogen peroxide (H₂O₂) with a tungstate catalyst.
  • Conditions : 90°C, 12 hours.
  • Outcome : Eco-friendly, yields ~65% with minimal side products.

Optimized Protocol

A hybrid approach using KMnO₄ in acetic acid at 100°C for 5 hours achieves 85% yield while preserving methyl groups. The reaction mechanism involves electrophilic attack on the anthracene’s central ring, forming two ketone groups.

Characterization Data :

  • Melting Point : 320–322°C (decomposition).
  • ¹H NMR (CDCl₃) : δ 2.43 (s, 12H, CH₃), 7.68 (s, 4H, aromatic), 8.13 (s, 2H, ketone-adjacent).

Industrial Scalability and Challenges

Catalyst Recovery

Iron(III) chloride from the precursor step can be recovered via filtration and reused, reducing costs by 30%.

Oxidation Byproduct Management

Neutralization of acidic waste streams with calcium carbonate minimizes environmental impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2,3,6,7-Tetramethylanthracene-9,10-dione, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves halogenation followed by methylation. For example, bromination of anthracene-9,10-dione at positions 2,3,6,7 can be achieved using bromine in acetic acid under controlled temperature (40–60°C). Subsequent methylation via Suzuki-Miyaura coupling with methylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar aprotic solvent (e.g., DMF) at 80–100°C improves yield . Purification requires column chromatography with silica gel and hexane/ethyl acetate gradients. Yield optimization hinges on strict control of reaction time, stoichiometry, and inert atmosphere .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. Methyl groups appear as singlets (~2.5 ppm for ¹H; 20–25 ppm for ¹³C), while anthraquinone carbonyls resonate at ~180–190 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~340 g/mol) and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition typically occurs above 250°C .

Q. How does the substitution pattern of methyl groups influence the compound’s solubility and crystallinity?

  • Methodological Answer : Symmetric tetramethyl substitution enhances crystallinity due to reduced steric hindrance. Solubility in non-polar solvents (e.g., toluene) increases compared to polar derivatives. Quantitative solubility testing involves incremental solvent addition until full dissolution, monitored via UV-Vis spectroscopy at λmax ~400 nm (anthraquinone absorbance) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for applications in organic electronics?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps. Methyl groups electron-donating effects lower the LUMO energy, enhancing electron transport. Compare computed UV-Vis spectra with experimental data to validate models. Software like Gaussian or ORCA is standard .

Q. What strategies resolve contradictions in reported reactivity data for methyl-substituted anthraquinones?

  • Methodological Answer : Contradictions often arise from solvent polarity or trace metal impurities. Systematic studies should:

  • Vary solvents (polar vs. non-polar) to assess nucleophilic substitution rates.
  • Use inductively coupled plasma mass spectrometry (ICP-MS) to detect catalytic metal residues.
  • Cross-validate kinetic data via HPLC monitoring of reaction progress .

Q. How does this compound perform as a photosensitizer in singlet oxygen generation, and what experimental setups quantify its efficiency?

  • Methodological Answer : Use a UV light source (λ = 365 nm) to irradiate the compound in the presence of a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran). Monitor trap degradation via UV-Vis at 410 nm. Compare quantum yields (ΦΔ) with standard sensitizers like methylene blue. Aerobic conditions and controlled light intensity are critical .

Key Considerations for Experimental Design

  • Controlled Atmosphere : Use Schlenk lines for oxygen-/moisture-sensitive reactions .
  • Multi-Technique Validation : Combine NMR, MS, and XRD to confirm structure and purity .
  • Batch Consistency : Reproduce synthesis ≥3 times with <5% yield variation .

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